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molecular formula C16H26OS B8767840 1-Thiophen-2-yldodecan-1-one CAS No. 6790-19-8

1-Thiophen-2-yldodecan-1-one

Cat. No. B8767840
M. Wt: 266.4 g/mol
InChI Key: PYUCCIPSJSOPEO-UHFFFAOYSA-N
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Patent
US05116530

Procedure details

In a 5 liter-five-necked flask, 112.5 g (1.34 mol) of thiophene, 300 g (1.37 mol) of n-dodecanoyl chloride and 2.25 liter of dry benzene were placed and cooled below 0° C. To the mixture under stirring, 148.5 (5.70×10-1 mole) of SnCl4 was added dropwise in 1 hour below 0° C. The mixture was stirred for 30 min. below 0° C., followed by stirring for 4 hours while being gradually restored to room temperature. After the reaction, 2 liter of 10% HCl was added to the reaction mixture, followed by stirring for 10 min. The separated organic layer was successively washed three times with 500 ml each of 10% HCl, water, 5% Na2CO3 and water, followed by drying with CaCl2 and distilling-off of the solvent to obtain 315 g of a crude product. The crude product was subjected to reduced-pressure distillation under an atmosphere of nitrogen to obtain 270 g of a pure product (yield: 75.7%). b.p.: 146° C./0.65 mmHg
Quantity
112.5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
148.5
Quantity
0.57 mol
Type
reactant
Reaction Step Three
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
2.25 L
Type
solvent
Reaction Step Five
Yield
75.7%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].Cl[Sn](Cl)(Cl)Cl.Cl>C1C=CC=CC=1>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
112.5 g
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl
Step Three
Name
148.5
Quantity
0.57 mol
Type
reactant
Smiles
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.25 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
To the mixture under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled below 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min. below 0° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
while being gradually restored to room temperature
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
by stirring for 10 min
Duration
10 min
WASH
Type
WASH
Details
The separated organic layer was successively washed three times with 500 ml each of 10% HCl, water, 5% Na2CO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with CaCl2 and distilling-off of the solvent
CUSTOM
Type
CUSTOM
Details
to obtain 315 g of a crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was subjected to reduced-pressure distillation under an atmosphere of nitrogen

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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